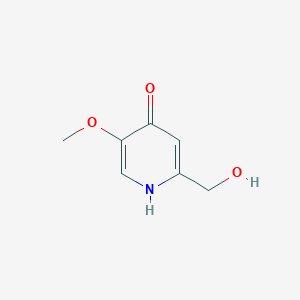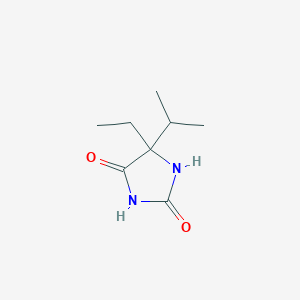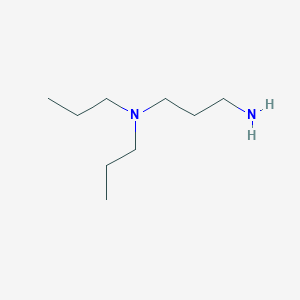
n,n-Dipropylpropane-1,3-diamine
Descripción general
Descripción
“N,N-Dimethyl-1,3-propanediamine” is a chemical crosslinking reagent . It’s used as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Molecular Structure Analysis
The molecular formula of “n,n-Dipropylpropane-1,3-diamine” is C9H22N2 . The InChI is InChI=1S/C9H22N2/c1-3-7-11 (8-4-2)9-5-6-10/h3-10H2,1-2H3 . The Canonical SMILES is CCCN (CCC)CCCN .
Physical And Chemical Properties Analysis
The molecular weight of “n,n-Dipropylpropane-1,3-diamine” is 158.28 g/mol . Other physical and chemical properties such as density, boiling point, and flash point are not available for this specific compound.
Aplicaciones Científicas De Investigación
Cardiotropic Activity of N,N′-Diarylpropane-1,3-Diamines
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : The compound is used in the synthesis of novel drugs with anti-ischemic and antiarrhythmic activity .
- Methods of Application : Introduction of a hydroxyl group into the central part of the propane linker was found to produce virtually no change in the spectrum of cardiotropic properties of the unsubstituted compound ALM-851 .
- Results or Outcomes : Compound ALM-850 (1,3-bis ( (2,3,4-trimethoxy-benzyl)amino)propan-2-oldihydrochloride) at a dose of 3 mg/kg significantly blocked the development of rhythm disturbances and death in animals in the aconitine and calcium chloride arrhythmia models, and also decreased ST segment depression in the isoproterenol ischemia model .
Algicidal Agent against Harmful Algae
- Scientific Field : Biotechnology and Bioprocess Engineering .
- Application Summary : The compound is used in the development of algaecides for harmful algae control that cause water pollution .
- Methods of Application : A series of 79 derivatives based on the structure of N1-benzyl-N3, N3-diethylpropane-1,3-diamine were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .
- Results or Outcomes : The compounds 24 and 34 decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .
Intermediate in a Variety of Applications
- Scientific Field : Organic Chemistry .
- Application Summary : Aliphatic diamines like 1,2 Propylendiamine and 1,3-Diaminopropane are used as intermediates in a variety of applications .
- Methods of Application : These compounds are typically used in the synthesis of other chemicals .
- Results or Outcomes : The specific outcomes depend on the final products being synthesized .
Building Blocks in Synthetic Organic Chemistry
- Scientific Field : Synthetic Organic Chemistry .
- Application Summary : 1,3-Diamines serve as significant motifs in natural products and as building blocks in synthetic organic chemistry .
- Methods of Application : These compounds are used in the development of an effective synthetic approach to 1,3-diamines .
- Results or Outcomes : The specific outcomes depend on the synthetic methods and the final products being synthesized .
Chelating and Cross Linking Agent for Epoxy Systems
- Scientific Field : Polymer Chemistry .
- Application Summary : 1,3-Diaminopropane is used as a chelating and cross linking agent for epoxy systems .
- Methods of Application : The compound is mixed with the epoxy resin to form a cross-linked polymer .
- Results or Outcomes : The cross-linked polymer has improved mechanical and thermal properties .
Building Block for Active Pharmaceutical Ingredients
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 2-(Diethylamino)ethylamine, a compound related to n,n-Dipropylpropane-1,3-diamine, is used as a building block for various active pharmaceutical ingredients .
- Methods of Application : The compound is used in the synthesis of pharmaceuticals .
- Results or Outcomes : The specific outcomes depend on the final pharmaceutical products being synthesized .
Safety And Hazards
While specific safety and hazard information for “n,n-Dipropylpropane-1,3-diamine” is not available, it’s generally recommended to avoid breathing mist, gas, or vapors of chemical compounds, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
N',N'-dipropylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCMODGDIGMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286075 | |
| Record name | n,n-dipropylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dipropylpropane-1,3-diamine | |
CAS RN |
6345-82-0 | |
| Record name | 6345-82-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dipropylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

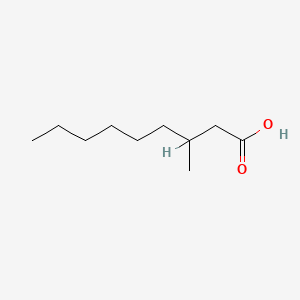
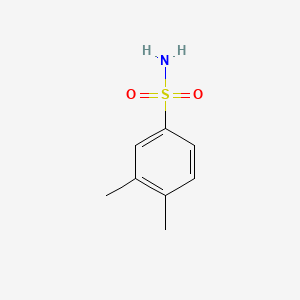
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
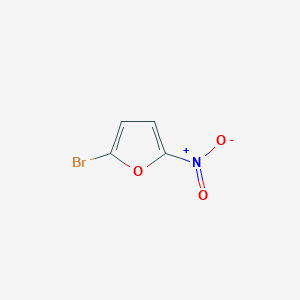
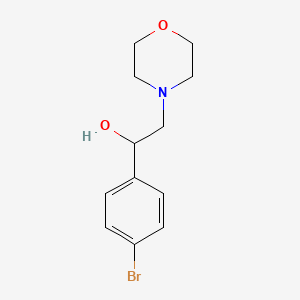

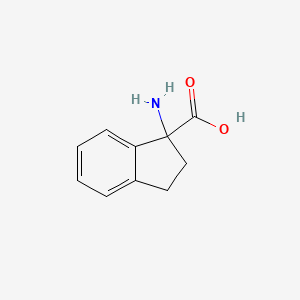
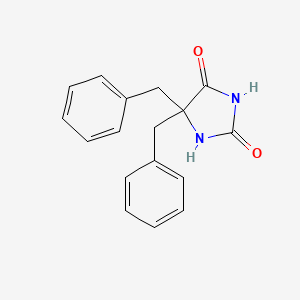
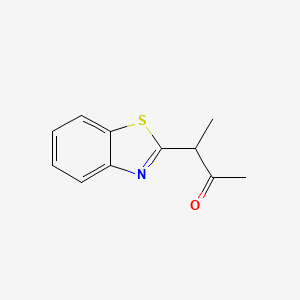
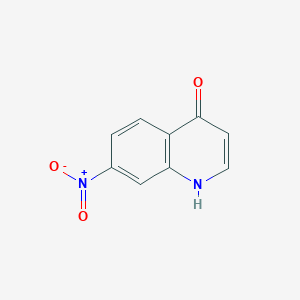
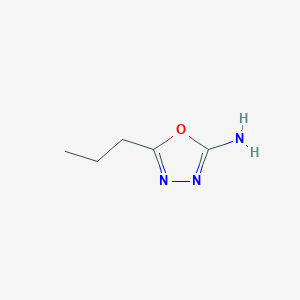
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
